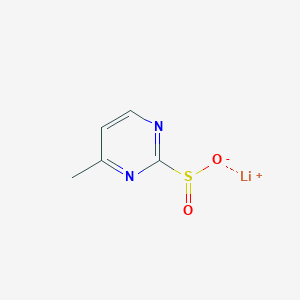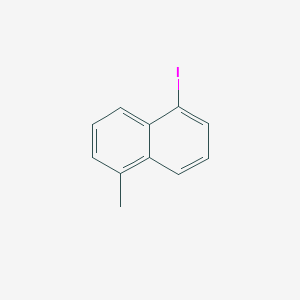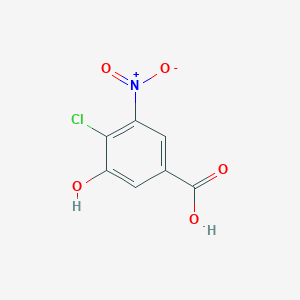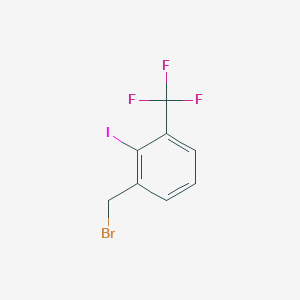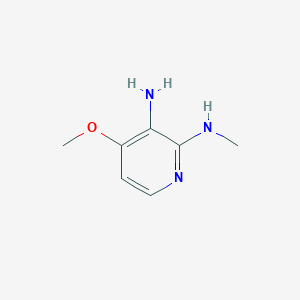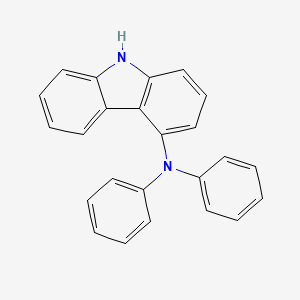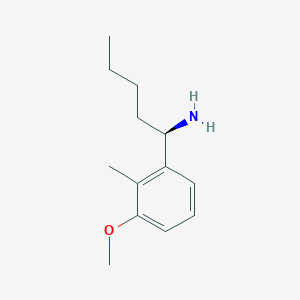
(R)-1-(3-methoxy-2-methylphenyl)pentan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-1-(3-methoxy-2-methylphenyl)pentan-1-amine is an organic compound that belongs to the class of amines. It features a pentan-1-amine backbone with a substituted phenyl ring. The compound’s stereochemistry is denoted by the ®-configuration, indicating the specific spatial arrangement of its atoms.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(3-methoxy-2-methylphenyl)pentan-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-methoxy-2-methylbenzaldehyde and pentan-1-amine.
Condensation Reaction: The aldehyde group of 3-methoxy-2-methylbenzaldehyde reacts with pentan-1-amine under acidic or basic conditions to form an imine intermediate.
Reduction: The imine intermediate is then reduced using a reducing agent such as sodium borohydride or lithium aluminum hydride to yield the desired amine.
Industrial Production Methods
Industrial production methods may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
®-1-(3-methoxy-2-methylphenyl)pentan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding oxides or nitriles.
Reduction: Further reduction can lead to the formation of secondary or tertiary amines.
Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as sodium methoxide or other nucleophiles.
Major Products
Oxidation: Formation of nitriles or oxides.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes or receptors.
Medicine: Investigated for its potential therapeutic effects or as a precursor to pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals or materials.
Mecanismo De Acción
The mechanism of action of ®-1-(3-methoxy-2-methylphenyl)pentan-1-amine involves its interaction with specific molecular targets. The amine group may form hydrogen bonds or ionic interactions with enzymes or receptors, leading to modulation of biological pathways. The methoxy and methyl groups on the phenyl ring may influence the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
®-1-(3-methoxyphenyl)pentan-1-amine: Lacks the methyl group on the phenyl ring.
®-1-(2-methylphenyl)pentan-1-amine: Lacks the methoxy group on the phenyl ring.
®-1-(3-methoxy-2-methylphenyl)butan-1-amine: Has a shorter alkyl chain.
Uniqueness
®-1-(3-methoxy-2-methylphenyl)pentan-1-amine is unique due to the presence of both methoxy and methyl groups on the phenyl ring, which may confer distinct chemical and biological properties compared to its analogs.
Propiedades
Fórmula molecular |
C13H21NO |
|---|---|
Peso molecular |
207.31 g/mol |
Nombre IUPAC |
(1R)-1-(3-methoxy-2-methylphenyl)pentan-1-amine |
InChI |
InChI=1S/C13H21NO/c1-4-5-8-12(14)11-7-6-9-13(15-3)10(11)2/h6-7,9,12H,4-5,8,14H2,1-3H3/t12-/m1/s1 |
Clave InChI |
FPNYCAWQAAHIHL-GFCCVEGCSA-N |
SMILES isomérico |
CCCC[C@H](C1=C(C(=CC=C1)OC)C)N |
SMILES canónico |
CCCCC(C1=C(C(=CC=C1)OC)C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


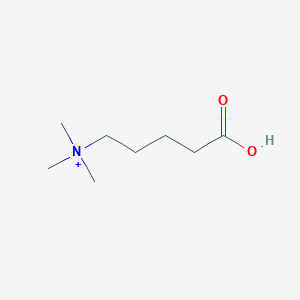
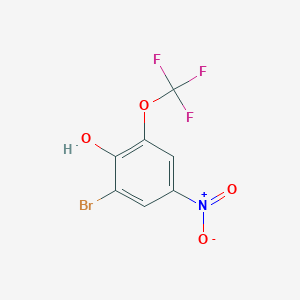
![7-bromo-5-iodo-1H-benzo[d]imidazole](/img/structure/B12841299.png)
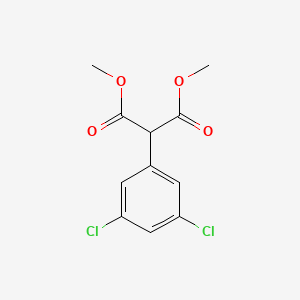
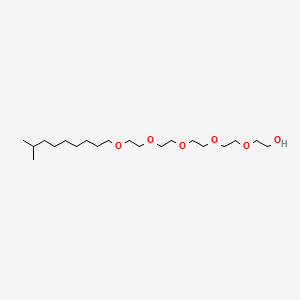
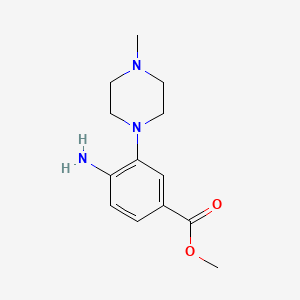
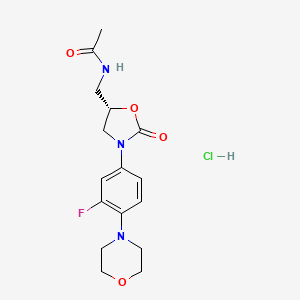
![4,6,7,11-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaene-10-carboxylic acid](/img/structure/B12841337.png)
